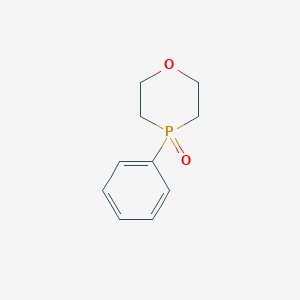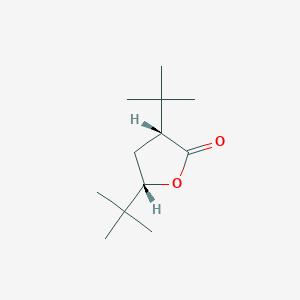![molecular formula C20H22OS B14634731 2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane CAS No. 55716-18-2](/img/structure/B14634731.png)
2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane is a complex organic compound known for its unique bicyclic structure. This compound features a combination of oxygen and sulfur atoms within its bicyclic framework, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the bicyclic core: This step involves the cyclization of precursor molecules under specific conditions to form the bicyclic structure.
Introduction of functional groups: Various functional groups, such as methyl and phenyl groups, are introduced through reactions like alkylation and arylation.
Incorporation of heteroatoms: Oxygen and sulfur atoms are incorporated into the bicyclic structure through reactions like oxidation and thiolation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like chromatography are often employed to achieve the desired product.
化学反应分析
Types of Reactions
2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Functional groups can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or organometallic reagents are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of bicyclic structures and the effects of heteroatoms on chemical behavior.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
作用机制
The mechanism by which 2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
- 2,2,4,4-Tetramethyl-6,6-diphenyl-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2-Diphenyl-4,4,6,6-tetramethylcyclotrisiloxane
- 3-Pentanone, 2,2,4,4-tetramethyl-
Uniqueness
2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane is unique due to its specific combination of oxygen and sulfur atoms within a bicyclic framework. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
55716-18-2 |
|---|---|
分子式 |
C20H22OS |
分子量 |
310.5 g/mol |
IUPAC 名称 |
2,2,4,4-tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C20H22OS/c1-17(2)19(15-11-7-5-8-12-15)20(21-19,18(3,4)22-17)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI 键 |
OFHDCJXOJRIYEG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2(C(O2)(C(S1)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



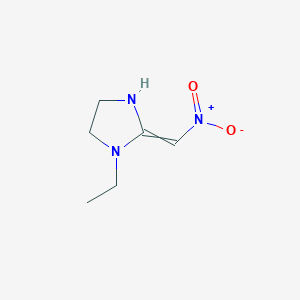
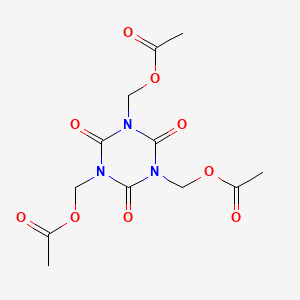
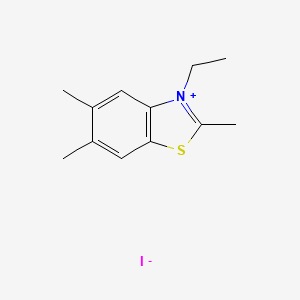
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
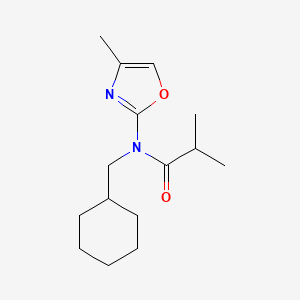

![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
